molecular formula C24H28N4O3S2 B11300167 [4-(1,3-benzothiazol-2-yl)piperidin-1-yl][1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]methanone

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl][1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]methanone

Cat. No.: B11300167
M. Wt: 484.6 g/mol
InChI Key: JKDLGBICGKQFFC-UHFFFAOYSA-N
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Description

[4-(1,3-BENZOTHIAZOL-2-YL)-1-PIPERIDINYL][1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL]METHANONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a tetrahydroindazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-BENZOTHIAZOL-2-YL)-1-PIPERIDINYL][1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL]METHANONE can be achieved through a multi-step process involving the formation of the benzothiazole and indazole rings, followed by their coupling. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine and indazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

Industry

    Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.

    Agriculture: Possible applications as pesticides or herbicides due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, the benzothiazole moiety may inhibit enzymes involved in bacterial cell wall synthesis, while the indazole ring may interact with receptors or enzymes in human cells. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives.

    Indazole Derivatives: Compounds such as 1H-indazole and its substituted forms.

Uniqueness

The unique combination of benzothiazole, piperidine, and indazole rings in [4-(1,3-BENZOTHIAZOL-2-YL)-1-PIPERIDINYL][1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL]METHANONE provides it with distinct chemical and biological properties that are not found in simpler derivatives. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C24H28N4O3S2

Molecular Weight

484.6 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazol-3-yl]methanone

InChI

InChI=1S/C24H28N4O3S2/c29-24(27-12-9-16(10-13-27)23-25-19-6-2-4-8-21(19)32-23)22-18-5-1-3-7-20(18)28(26-22)17-11-14-33(30,31)15-17/h2,4,6,8,16-17H,1,3,5,7,9-15H2

InChI Key

JKDLGBICGKQFFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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